molecular formula C10H8O2 B1489538 3-Ethynyl-4-methylbenzoic acid CAS No. 1001203-03-7

3-Ethynyl-4-methylbenzoic acid

Cat. No.: B1489538
CAS No.: 1001203-03-7
M. Wt: 160.17 g/mol
InChI Key: FXLGXUBFIWFPJA-UHFFFAOYSA-N
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Description

3-Ethynyl-4-methylbenzoic acid is a useful research compound. Its molecular formula is C10H8O2 and its molecular weight is 160.17 g/mol. The purity is usually 95%.
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Biological Activity

3-Ethynyl-4-methylbenzoic acid is an organic compound with the molecular formula C₁₀H₈O₂ and a molecular weight of 160.17 g/mol. It features an ethynyl group (-C≡C-) at the 3-position and a methyl group (-CH₃) at the 4-position of a benzoic acid framework. This unique structure contributes to its diverse biological activities and potential applications in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, particularly kinases. It has been shown to inhibit the activity of the BCR-ABL kinase, which is crucial in certain types of cancer, such as chronic myeloid leukemia (CML). The inhibition of BCR-ABL disrupts critical signaling pathways, leading to reduced proliferation of cancer cells.

Pharmacological Properties

The compound exhibits several pharmacological properties:

  • Inhibition of Cell Proliferation : Studies indicate that this compound significantly inhibits the proliferation of Ba/F3-derived cell lines expressing BCR-ABL.
  • Skin and Eye Irritation : It has been reported to cause skin irritation and serious eye irritation, suggesting potential hazards in handling.
  • ADME Properties : Favorable Absorption, Distribution, Metabolism, and Excretion (ADME) characteristics have been noted, indicating its potential for therapeutic applications.

Comparative Biological Activity

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
4-Methylbenzoic AcidC₉H₁₀O₂Lacks ethynyl group; simpler structure
3-Ethynylbenzoic AcidC₉H₈O₂Similar ethynyl substitution; different position
3-Methyl-4-ethynylbenzoic AcidC₁₀H₁₀O₂Additional methyl group; increased sterics

This table illustrates how the unique substitution pattern of this compound may influence its reactivity and biological properties compared to other similar compounds.

In Vitro Studies

In vitro experiments have demonstrated that this compound effectively inhibits the growth of cancer cell lines expressing BCR-ABL. The compound's mechanism involves specific binding interactions that lead to altered gene expression and reduced kinase activity.

Toxicological Assessments

Toxicological studies have revealed that while the compound shows promise in therapeutic applications, it also poses risks regarding skin and eye irritation. These findings necessitate careful handling and further investigation into its safety profile.

Future Directions in Research

Further research is required to explore additional pharmacological effects and potential therapeutic applications of this compound. Investigations focusing on its interaction with other biological targets could yield insights into its broader applicability in treating various diseases.

Properties

IUPAC Name

3-ethynyl-4-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O2/c1-3-8-6-9(10(11)12)5-4-7(8)2/h1,4-6H,2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXLGXUBFIWFPJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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